molecular formula C26H19AuNO2P B12871767 [2-(4-Nitrophenyl)ethynyl](triphenylphosphine)gold

[2-(4-Nitrophenyl)ethynyl](triphenylphosphine)gold

Cat. No.: B12871767
M. Wt: 605.4 g/mol
InChI Key: VSAADTNQPSPHQO-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)ethynylgold is a chemical compound with the molecular formula C26H19AuNO2P and a molecular weight of 605.38 g/mol . This compound is known for its applications in various fields of scientific research, particularly in the study of gold-based catalysts and ligands.

Preparation Methods

The synthesis of 2-(4-Nitrophenyl)ethynylgold typically involves the reaction of triphenylphosphinegold chloride with 2-(4-nitrophenyl)ethynyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography .

Chemical Reactions Analysis

2-(4-Nitrophenyl)ethynylgold undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(4-Nitrophenyl)ethynylgold has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in various organic reactions, such as cross-coupling reactions and cycloadditions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is being conducted to explore its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the development of new materials and as a component in electronic devices

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)ethynylgold involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

2-(4-Nitrophenyl)ethynylgold can be compared with other gold-based compounds, such as:

Properties

Molecular Formula

C26H19AuNO2P

Molecular Weight

605.4 g/mol

IUPAC Name

1-ethynyl-4-nitrobenzene;gold(1+);triphenylphosphane

InChI

InChI=1S/C18H15P.C8H4NO2.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-7-3-5-8(6-4-7)9(10)11;/h1-15H;3-6H;/q;-1;+1

InChI Key

VSAADTNQPSPHQO-UHFFFAOYSA-N

Canonical SMILES

[C-]#CC1=CC=C(C=C1)[N+](=O)[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Au+]

Origin of Product

United States

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